molecular formula C25H29NO2 B14629879 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate CAS No. 55290-87-4

2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate

Cat. No.: B14629879
CAS No.: 55290-87-4
M. Wt: 375.5 g/mol
InChI Key: ATLJVVSKNABNDY-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate is an organic compound that features a complex structure combining a naphthalene ring, an amino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 2,2,4-trimethylpentanol with 2-[(naphthalen-1-yl)amino]benzoic acid under esterification conditions. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The naphthalene ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The benzoate ester moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: Known for its use as a reference fuel in octane rating.

    Naphthalene: A simple aromatic hydrocarbon used in the production of dyes and mothballs.

    Benzoic Acid: A common preservative and precursor in organic synthesis.

Uniqueness

2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

55290-87-4

Molecular Formula

C25H29NO2

Molecular Weight

375.5 g/mol

IUPAC Name

2,2,4-trimethylpentyl 2-(naphthalen-1-ylamino)benzoate

InChI

InChI=1S/C25H29NO2/c1-18(2)16-25(3,4)17-28-24(27)21-13-7-8-14-23(21)26-22-15-9-11-19-10-5-6-12-20(19)22/h5-15,18,26H,16-17H2,1-4H3

InChI Key

ATLJVVSKNABNDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)COC(=O)C1=CC=CC=C1NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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